Threo-methylphenidate hydrochloride
Threo-methylphenidate hydrochloride
Methylphenidate Hydrochloride is the hydrochloride salt of the synthetic central nervous system stimulant methylphenidate. Methylphenidate appears to activate the brain stem arousal system and cortex to produce its stimulant effect and, in some clinical settings, may improve cognitive function.
Methylphenidate hydrochloride is an odorless white crystalline powder. Metallic taste. Solutions are acid to litmus. Absence of general acid/base catalysis. (NTP, 1992)
Metadate is a DEA controlled drug. The active ingredient Methylphenidate is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. Metadate is classified by the DEA as Stimulants. Street names for Amphetamines are Bennies, Black Beauties, Crank, Ice, Speed, and Uppers.
Methylphenidate hydrochloride is an odorless white crystalline powder. Metallic taste. Solutions are acid to litmus. Absence of general acid/base catalysis. (NTP, 1992)
Metadate is a DEA controlled drug. The active ingredient Methylphenidate is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. Metadate is classified by the DEA as Stimulants. Street names for Amphetamines are Bennies, Black Beauties, Crank, Ice, Speed, and Uppers.
Brand Name:
Vulcanchem
CAS No.:
298-59-9
VCID:
VC0004413
InChI:
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H
SMILES:
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Molecular Formula:
C14H19NO2.HCl
Molecular Weight:
269.77 g/mol
Threo-methylphenidate hydrochloride
CAS No.: 298-59-9
Inhibitors
VCID: VC0004413
Molecular Formula: C14H19NO2.HCl
Molecular Weight: 269.77 g/mol
CAS No. | 298-59-9 |
---|---|
Product Name | Threo-methylphenidate hydrochloride |
Molecular Formula | C14H19NO2.HCl |
Molecular Weight | 269.77 g/mol |
IUPAC Name | methyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride |
Standard InChI | InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H |
Standard InChIKey | JUMYIBMBTDDLNG-UHFFFAOYSA-N |
SMILES | COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Canonical SMILES | COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Melting Point | 435 to 439 °F (NTP, 1992) |
Physical Description | Methylphenidate hydrochloride is an odorless white crystalline powder. Metallic taste. Solutions are acid to litmus. Absence of general acid/base catalysis. (NTP, 1992) |
Description | Methylphenidate Hydrochloride is the hydrochloride salt of the synthetic central nervous system stimulant methylphenidate. Methylphenidate appears to activate the brain stem arousal system and cortex to produce its stimulant effect and, in some clinical settings, may improve cognitive function. Methylphenidate hydrochloride is an odorless white crystalline powder. Metallic taste. Solutions are acid to litmus. Absence of general acid/base catalysis. (NTP, 1992) Metadate is a DEA controlled drug. The active ingredient Methylphenidate is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. Metadate is classified by the DEA as Stimulants. Street names for Amphetamines are Bennies, Black Beauties, Crank, Ice, Speed, and Uppers. |
Related CAS | 113-45-1 (Parent) |
Solubility | greater than or equal to 100 mg/mL at 68° F (NTP, 1992) |
Synonyms | Centedrin Concerta Daytrana Equasym Hydrochloride, Methylphenidate Metadate Methylin Methylphenidate Methylphenidate Hydrochloride Phenidylate Ritalin Ritalin SR Ritalin-SR Ritaline Tsentedrin |
PubChem Compound | 9280 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume